![molecular formula C21H22N8O2 B2360554 (3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone CAS No. 2380184-64-3](/img/structure/B2360554.png)
(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
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Description
The compound contains several functional groups including an oxazole ring, a triazolopyridazine ring, and a diazepane ring. The presence of these rings suggests that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions, including hydrogen bonding and pi-stacking, which can influence the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. These can include nucleophilic substitutions, electrophilic additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of multiple heterocyclic rings in this compound suggests that it may have interesting electronic properties. It’s also likely to be relatively polar due to the presence of nitrogen and oxygen atoms .Future Directions
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O2/c1-14-19(15(2)31-26-14)21(30)28-10-4-9-27(11-12-28)18-7-6-17-23-24-20(29(17)25-18)16-5-3-8-22-13-16/h3,5-8,13H,4,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWQPFGCJHLYNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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